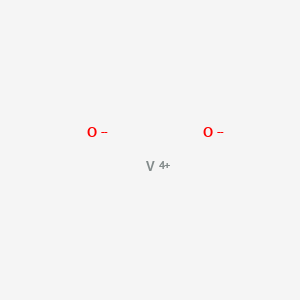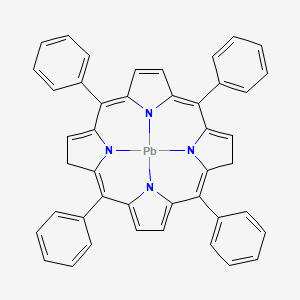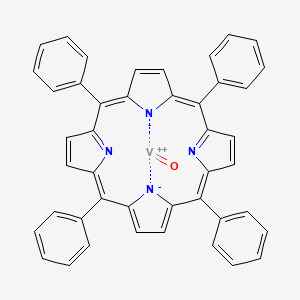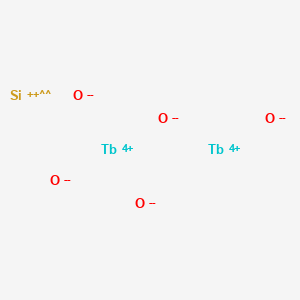
Vanadium(iv)oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vanadium(IV) oxide, also known as vanadium dioxide, is an inorganic compound with the chemical formula VO₂. It is a dark blue solid that exhibits interesting properties such as amphoterism, meaning it can dissolve in both non-oxidizing acids and alkalis. Vanadium(IV) oxide is known for its phase transition close to room temperature, around 68°C, which significantly alters its electrical resistivity and opacity .
准备方法
Synthetic Routes and Reaction Conditions: Vanadium(IV) oxide can be synthesized through various methods, including:
Reduction of Vanadium Pentoxide: Heating vanadium pentoxide (V₂O₅) with reducing agents such as oxalic acid, carbon, phosphorus, or sulfur dioxide in an isolated air environment.
Sol-Gel Method: This involves the hydrolysis and polycondensation of vanadium alkoxides, followed by drying and calcination.
Chemical Vapor Deposition (CVD): This method involves the reaction of vanadium tetrachloride with oxygen at high temperatures.
Sputtering and Laser Ablation: These physical vapor deposition techniques are used to create thin films of vanadium(IV) oxide.
Industrial Production Methods: In industrial settings, vanadium(IV) oxide is often produced by the reduction of vanadium pentoxide using carbon or hydrogen at high temperatures. The process is carefully controlled to ensure the purity and phase of the final product .
化学反应分析
Vanadium(IV) oxide undergoes various types of chemical reactions, including:
Oxidation: Vanadium(IV) oxide can be oxidized to vanadium(V) oxide (V₂O₅) using oxidizing agents such as oxygen or air.
Amphoteric Reactions: Vanadium(IV) oxide dissolves in non-oxidizing acids to form the blue vanadyl ion [VO]²⁺ and in alkalis to form the brown [V₄O₉]²⁻ ion or the [VO₄]⁴⁻ ion at high pH.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, air.
Reducing Agents: Hydrogen, carbon monoxide, oxalic acid, sulfur dioxide.
Acids and Alkalis: Non-oxidizing acids (e.g., hydrochloric acid), alkalis (e.g., sodium hydroxide).
Major Products:
Oxidation: Vanadium(V) oxide (V₂O₅).
Reduction: Vanadium(III) oxide (V₂O₃), vanadium(II) oxide (VO).
Amphoteric Reactions: Vanadyl ion [VO]²⁺, [V₄O₉]²⁻ ion, [VO₄]⁴⁻ ion.
科学研究应用
Vanadium(IV) oxide has a wide range of scientific research applications, including:
Biology and Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition and insulin-mimetic effects.
Industry: Utilized in the production of smart windows, sensors, and memory devices due to its unique electrical and optical properties
Energy Storage: Employed in the development of advanced energy storage technologies, such as lithium-ion and sodium-ion batteries.
作用机制
The mechanism of action of vanadium(IV) oxide is primarily related to its phase transition properties. At temperatures below 68°C, it exists in a monoclinic phase, while above this temperature, it transitions to a tetragonal phase. This phase transition significantly affects its electrical conductivity and optical properties . The compound’s ability to form stable complexes with enzymes also plays a role in its biological activity .
相似化合物的比较
- Vanadium(II) oxide (VO)
- Vanadium(III) oxide (V₂O₃)
- Vanadium(V) oxide (V₂O₅)
Vanadium(IV) oxide’s unique properties and wide range of applications make it a compound of significant interest in various scientific and industrial fields.
属性
IUPAC Name |
oxygen(2-);vanadium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2O.V/q2*-2;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSYNUCUMASASA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[V+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O2V |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.940 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)

